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acid

Cat. No.: B1205683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectral data for 1-
methylcyclopentanecarboxylic acid (C₇H₁₂O₂; Molar Mass: 128.17 g/mol ). The information

herein is intended to support research, development, and quality control activities where the

characterization of this molecule is essential. This document summarizes available mass

spectrometry and infrared spectroscopy data, provides generalized experimental protocols, and

outlines a logical workflow for spectral analysis.

Spectral Data Presentation
The following sections detail the available spectral data for 1-methylcyclopentanecarboxylic
acid.

Mass Spectrometry (MS)
Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for 1-
methylcyclopentanecarboxylic acid is available from the NIST Mass Spectrometry Data

Center under the identifier NIST MS number 163768.[1][2] While the full experimental spectrum

is accessible through the NIST/EPA/NIH Mass Spectral Library, predicted collision cross-
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section (CCS) values for various adducts, which are crucial for ion mobility-mass spectrometry,

are presented below.

Table 1: Predicted Collision Cross Section (CCS) Data for 1-Methylcyclopentanecarboxylic
Acid Adducts

Adduct m/z (Mass/Charge Ratio) Predicted CCS (Å²)

[M+H]⁺ 129.09100 127.2

[M+Na]⁺ 151.07294 133.8

[M-H]⁻ 127.07644 129.3

[M+NH₄]⁺ 146.11754 152.1

[M+K]⁺ 167.04688 133.1

[M+H-H₂O]⁺ 111.08098 123.5

[M]⁺ 128.08317 124.1

| [M]⁻ | 128.08427 | 124.1 |

Data sourced from predicted values available on PubChem.

Infrared (IR) Spectroscopy
A vapor-phase infrared spectrum for 1-methylcyclopentanecarboxylic acid is available for

viewing on SpectraBase.[2] However, quantitative data detailing specific absorption

frequencies (cm⁻¹) and intensities were not accessible in the conducted literature search. Key

expected absorptions would include a broad O-H stretch from the carboxylic acid group

(typically ~3300-2500 cm⁻¹), a sharp C=O (carbonyl) stretch (~1700 cm⁻¹), C-O stretching, and

various C-H stretching and bending vibrations for the methyl and cyclopentane ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
An extensive search of publicly available spectral databases did not yield experimental ¹H NMR

or ¹³C NMR data for 1-methylcyclopentanecarboxylic acid. While data for structurally similar

compounds, such as 1-methylcyclopropane-carboxylic acid, is available, it should not be used
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as a direct substitute.[3] The acquisition of experimental NMR data is recommended for

unambiguous structural confirmation.

Generalized Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data

cited above. These protocols are based on standard laboratory practices and should be

adapted to specific instrumentation and sample requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for analyzing a semi-volatile carboxylic acid like 1-
methylcyclopentanecarboxylic acid.

1. Sample Preparation:

Accurately weigh approximately 1-5 mg of 1-methylcyclopentanecarboxylic acid.

Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

to a final concentration of approximately 10-100 µg/mL.

Transfer the solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of

particulates to prevent injector contamination.

2. GC-MS System Configuration:

GC Column: A standard non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm

film thickness), is typically suitable.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Injector: Set to 250°C to ensure rapid volatilization. A splitless injection mode is preferred for

lower concentration samples to enhance sensitivity.

Oven Temperature Program:

Initial Temperature: Hold at 60°C for 2 minutes.
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Ramp: Increase temperature at a rate of 10°C/min to 240°C.

Final Hold: Hold at 240°C for 5 minutes.

3. Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at a standard electron energy of 70 eV.

Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragment ions.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

4. Data Acquisition and Analysis:

Inject 1 µL of the prepared sample into the GC-MS system.

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding

to 1-methylcyclopentanecarboxylic acid.

Process the data to identify the molecular ion peak and characteristic fragmentation patterns.

Compare the resulting spectrum against a reference library, such as the NIST database, for

confirmation.

Vapor Phase Infrared (IR) Spectroscopy
This protocol describes a general method for obtaining a vapor-phase IR spectrum using a

Fourier Transform Infrared (FTIR) spectrometer.

1. Instrument and Sample Cell Preparation:

Ensure the FTIR spectrometer is properly purged with a dry, CO₂-free gas (e.g., nitrogen) to

minimize atmospheric interference.

Use a heatable gas cell with an appropriate path length (e.g., 10 cm). The cell windows

should be made of a material transparent to IR radiation, such as KBr or ZnSe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1205683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the gas cell to a stable temperature (e.g., 50-100°C) sufficient to vaporize the sample

without causing thermal decomposition.

2. Background Spectrum Acquisition:

With the gas cell empty (under vacuum or filled with dry nitrogen), collect a background

interferogram.

Perform a Fourier transform on the interferogram to obtain the background spectrum. This

spectrum accounts for the instrumental response and any residual atmospheric gases.

3. Sample Introduction and Spectrum Acquisition:

Introduce a small amount (a few microliters of a neat liquid sample or the headspace vapor

from a solid/liquid) into the heated, evacuated gas cell. Allow the sample to vaporize and the

pressure to equilibrate.

Collect the sample interferogram under the same instrumental conditions as the background.

Perform a Fourier transform on the sample interferogram to generate the single-beam

sample spectrum.

4. Data Processing:

Ratio the single-beam sample spectrum against the background spectrum to produce the

final absorbance or transmittance spectrum.

Identify the frequencies of key absorption bands and correlate them to the functional groups

present in the molecule (e.g., O-H, C=O, C-H).

Workflow for Spectral Characterization
The structural elucidation and confirmation of a chemical entity like 1-
methylcyclopentanecarboxylic acid follows a logical workflow. The process begins with

sample preparation and progresses through data acquisition from multiple spectroscopic

techniques, followed by integrated data analysis to confirm the molecular structure.
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1. Sample Preparation

2. Spectral Data Acquisition

3. Data Analysis & Interpretation

4. Structural Confirmation
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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